3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
3-(4-CHLOROPHENYL)-4-(4-ETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a synthetic organic compound that belongs to the pyrazolopyridine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-4-(4-ETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Cyclization: The intermediate product undergoes cyclization with a suitable reagent to form the pyrazolopyridine core.
Substitution reactions: Introduction of the 4-chlorophenyl and 4-ethoxyphenyl groups through electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group could yield 4-chlorophenyl-4-formylphenyl-pyrazolopyridine.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry and catalysis.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals, particularly for its potential anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-4-(4-ETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE would depend on its specific application. For instance:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Interaction: It could act as an agonist or antagonist at a receptor, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1H-pyrazole
- 4-(4-Ethoxyphenyl)-1H-pyrazole
- Pyrazolopyridine derivatives
Uniqueness
The unique combination of the 4-chlorophenyl and 4-ethoxyphenyl groups in the pyrazolopyridine scaffold may confer distinct biological activities and chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H18ClN3O2 |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H18ClN3O2/c1-2-26-15-9-5-12(6-10-15)16-11-17(25)22-20-18(16)19(23-24-20)13-3-7-14(21)8-4-13/h3-10,16H,2,11H2,1H3,(H2,22,23,24,25) |
InChI Key |
MZAHBXBXJLSIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)NC3=NNC(=C23)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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